molecular formula C11H10F2O4 B2917859 Ethyl 3,4-difluoro-5-methoxybenzoylformate CAS No. 1256482-12-8

Ethyl 3,4-difluoro-5-methoxybenzoylformate

Cat. No. B2917859
M. Wt: 244.194
InChI Key: GMVDLZVVTVQSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,4-difluoro-5-methoxybenzoylformate, also known as EFMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFMB is a derivative of benzoylformate, which is a key intermediate in the biosynthesis of various natural products. In

Mechanism Of Action

The exact mechanism of action of Ethyl 3,4-difluoro-5-methoxybenzoylformate is not fully understood. However, it has been proposed that Ethyl 3,4-difluoro-5-methoxybenzoylformate inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. Ethyl 3,4-difluoro-5-methoxybenzoylformate has also been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair.

Biochemical And Physiological Effects

Ethyl 3,4-difluoro-5-methoxybenzoylformate has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Ethyl 3,4-difluoro-5-methoxybenzoylformate has also been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. In addition, Ethyl 3,4-difluoro-5-methoxybenzoylformate has been found to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

Ethyl 3,4-difluoro-5-methoxybenzoylformate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Ethyl 3,4-difluoro-5-methoxybenzoylformate is also stable under various conditions, making it suitable for various applications. However, Ethyl 3,4-difluoro-5-methoxybenzoylformate has some limitations for lab experiments. It is toxic and requires special handling and disposal procedures. In addition, Ethyl 3,4-difluoro-5-methoxybenzoylformate is expensive, which limits its use in large-scale experiments.

Future Directions

There are several future directions for the study of Ethyl 3,4-difluoro-5-methoxybenzoylformate. One direction is to explore its potential as an anticancer agent. Further studies are needed to elucidate the exact mechanism of action of Ethyl 3,4-difluoro-5-methoxybenzoylformate and to optimize its efficacy and safety. Another direction is to explore its potential as a fluorescent probe for imaging applications. Ethyl 3,4-difluoro-5-methoxybenzoylformate has shown promising results as a fluorescent probe, and further studies are needed to optimize its properties for imaging applications. Finally, Ethyl 3,4-difluoro-5-methoxybenzoylformate can be used as a building block for the synthesis of various functional materials. Further studies are needed to explore the potential of Ethyl 3,4-difluoro-5-methoxybenzoylformate in material science and organic synthesis.
Conclusion
In conclusion, Ethyl 3,4-difluoro-5-methoxybenzoylformate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Ethyl 3,4-difluoro-5-methoxybenzoylformate can be synthesized using a two-step process, and it has been extensively studied for its potential applications in medicinal chemistry, material science, and organic synthesis. Ethyl 3,4-difluoro-5-methoxybenzoylformate has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of Ethyl 3,4-difluoro-5-methoxybenzoylformate, including its potential as an anticancer agent, fluorescent probe, and building block for functional materials.

Synthesis Methods

Ethyl 3,4-difluoro-5-methoxybenzoylformate can be synthesized using a two-step process. The first step involves the reaction of ethyl 3,4-difluoro-5-hydroxybenzoate with thionyl chloride to form ethyl 3,4-difluoro-5-chlorobenzoate. The second step involves the reaction of ethyl 3,4-difluoro-5-chlorobenzoate with potassium formate in the presence of palladium on carbon catalyst to form Ethyl 3,4-difluoro-5-methoxybenzoylformate. The overall yield of this synthesis method is around 60%.

Scientific Research Applications

Ethyl 3,4-difluoro-5-methoxybenzoylformate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Ethyl 3,4-difluoro-5-methoxybenzoylformate has shown promising results as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Ethyl 3,4-difluoro-5-methoxybenzoylformate has also been studied for its potential use as a fluorescent probe for imaging applications. In material science, Ethyl 3,4-difluoro-5-methoxybenzoylformate has been used as a building block for the synthesis of various functional materials such as liquid crystals and polymers. In organic synthesis, Ethyl 3,4-difluoro-5-methoxybenzoylformate has been used as a key intermediate for the synthesis of various natural products.

properties

IUPAC Name

ethyl 2-(3,4-difluoro-5-methoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O4/c1-3-17-11(15)10(14)6-4-7(12)9(13)8(5-6)16-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVDLZVVTVQSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C(=C1)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4-difluoro-5-methoxybenzoylformate

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